BenchChemオンラインストアへようこそ!

(+)-Donepezil Hydrochloride

AChE inhibition IC50 human neocortex

(+)-Donepezil Hydrochloride (CAS 142097-05-0) is the pharmacologically active enantiomer of the approved Alzheimer's disease therapeutic, a piperidine-class, reversible acetylcholinesterase (AChE) inhibitor characterized by high selectivity for central AChE over peripheral butyrylcholinesterase (BuChE). Its molecular formula is C24H29NO3·HCl with a molecular weight of 415.96 g/mol, exhibiting a melting point of 225 °C and water solubility suitable for oral formulation.

Molecular Formula C₂₄H₃₀ClNO₃
Molecular Weight 415.95
CAS No. 142097-05-0
Cat. No. B1146784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Donepezil Hydrochloride
CAS142097-05-0
Synonyms(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; 
Molecular FormulaC₂₄H₃₀ClNO₃
Molecular Weight415.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (+)-Donepezil Hydrochloride CAS 142097-05-0 Defines the Reference Standard for CNS-Active AChE Inhibitor Selection


(+)-Donepezil Hydrochloride (CAS 142097-05-0) is the pharmacologically active enantiomer of the approved Alzheimer's disease therapeutic, a piperidine-class, reversible acetylcholinesterase (AChE) inhibitor characterized by high selectivity for central AChE over peripheral butyrylcholinesterase (BuChE) [1]. Its molecular formula is C24H29NO3·HCl with a molecular weight of 415.96 g/mol, exhibiting a melting point of 225 °C and water solubility suitable for oral formulation . Unlike racemic mixtures or achiral alternatives, the (+)-enantiomer defines the specific binding interaction at the AChE catalytic and peripheral anionic sites that underlies both its potency and its extended CNS residence, making stereochemical identity a critical quality attribute for translational research and reference standard procurement [2].

Why Substituting (+)-Donepezil Hydrochloride with an Alternative AChE Inhibitor Compromises Central Pharmacodynamic Predictability


Interchanging donepezil with rivastigmine, galantamine, or tacrine introduces fundamental shifts in AChE/BuChE selectivity (donepezil: >220-fold AChE-selective; rivastigmine: BuChE-preferring), enzyme inhibition reversibility (donepezil: rapidly reversible; rivastigmine: pseudo-irreversible carbamylating), and cardiac electrophysiological risk profiles (donepezil prolongs QT and amplifies spatial dispersion of repolarization, whereas rivastigmine does not induce triggered activity in whole-heart models) [1][2]. These mechanistic divergences mean that potency-normalized dose substitution cannot preserve the same central-vs-peripheral cholinergic balance or safety margin, rendering per-protocol selection essential for reproducible in vivo CNS pharmacology [3].

Quantitative Differentiation of (+)-Donepezil Hydrochloride: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


AChE Inhibition Potency in Human Neocortex: Donepezil vs. Rivastigmine vs. Galantamine

In fresh human neocortical tissue homogenates, (+)-donepezil hydrochloride inhibited AChE with an IC50 of 14 nM, demonstrating 41-fold greater potency than galantamine (IC50: 575 nM) and 651-fold greater potency than rivastigmine (IC50: 9,120 nM) [1]. This rank order was confirmed in rat neocortex ACh release assays (donepezil IC50: 30 nM; physostigmine: 39 nM; tacrine: 302 nM; galantamine: 646 nM; rivastigmine: >10,000 nM), establishing donepezil as the most potent AChE inhibitor among the three clinically approved agents in direct tissue-level comparison [1]. Higher potency at the target site translates to lower required systemic exposure to achieve equivalent central cholinergic elevation, a critical consideration when selecting a reference compound for CNS-active AChE inhibitor screening cascades.

AChE inhibition IC50 human neocortex Alzheimer's pharmacology

AChE-over-BuChE Selectivity Ratio: Donepezil vs. Rivastigmine as the Key Differentiator of Peripheral Cholinergic Burden

Donepezil hydrochloride exhibits a selectivity index (IC50 hBuChE / IC50 hAChE) of 226.9 (hAChE IC50: 33.5 ± 3.8 nM; hBuChE IC50: 7.6 ± 1.9 µM), indicating strong preferential inhibition of central AChE [1]. In contrast, rivastigmine is a dual AChE/BuChE inhibitor with pronounced BuChE activity, while galantamine's selectivity is substantially lower than donepezil's [2]. An independent vendor characterization further reports donepezil's selectivity as 1,252-fold (AChE IC50: 5.7 nM; BuChE IC50: 7,138 nM), underscoring the compound's minimal peripheral BuChE engagement at therapeutic concentrations . This selectivity profile directly correlates with a more favorable therapeutic index in preclinical models compared to non-selective inhibitors such as tacrine and heptylphysostigmine [3].

selectivity butyrylcholinesterase peripheral side effects therapeutic index

Elimination Half-Life and Once-Daily Dosing Feasibility: Donepezil vs. Galantamine and Rivastigmine

Donepezil exhibits an elimination half-life of 70–80 hours, exceeding that of galantamine (5–7 hours) by approximately 10–14-fold and that of orally administered rivastigmine (1.5 hours) by approximately 50-fold [1]. This extended half-life enables once-daily dosing with steady-state plasma concentrations reached within 15 days and a 4–7-fold accumulation ratio, compared to twice-daily regimens required for galantamine and rivastigmine [2]. Additionally, donepezil is 96% plasma-protein bound (primarily albumin and alpha1-acid glycoprotein), a characteristic shared with tacrine but contrasting with rivastigmine and galantamine (<40% protein binding), which influences free-drug CNS partitioning and interpretation of total plasma concentration data [3]. The combination of long half-life and high protein binding makes donepezil the most dosing-convenient comparator for chronic in vivo efficacy models requiring stable target engagement over extended periods.

pharmacokinetics half-life dosing frequency CYP metabolism

Dual-Site AChE Binding Mode: Structural Differentiation from Galantamine and Rivastigmine Monosite Inhibitors

X-ray crystallography of the human AChE-donepezil complex (PDB: 4EY7) confirms that donepezil engages both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the enzyme gorge, a dual-site binding mode not observed with galantamine or rivastigmine [1]. The 1-benzyl-4-methylpiperidinyl moiety of donepezil has been experimentally demonstrated to be the pharmacophoric element responsible for active transport across the blood-brain barrier in rats, with pharmacokinetic fragment analysis showing selective brain accumulation of this moiety while other structural fragments do not cross [2]. PAS occupancy is functionally significant because AChE's peripheral site accelerates amyloid-beta (Aβ) peptide aggregation into neurotoxic plaques; donepezil's PAS binding has been shown to interfere with this AChE-induced Aβ aggregation in vitro, providing an additional disease-modifying activity beyond symptomatic cholinergic enhancement that is not shared by monosite AChE inhibitors [3].

crystal structure dual binding peripheral anionic site Aβ aggregation

Cardiac Electrophysiological Risk Profile: Donepezil vs. Rivastigmine in Whole-Heart Proarrhythmia Models

In isolated Langendorff-perfused rabbit hearts, donepezil (but not galantamine) prolonged cardiac repolarization (QT interval and action potential duration) and amplified spatial dispersion of repolarization, while both donepezil and galantamine induced triggered activity including early afterdepolarizations and torsade de pointes tachycardia [1]. Critically, rivastigmine did not increase spatial dispersion of repolarization and provoked no triggered activity despite a pronounced prolongation of repolarization duration, indicating that QT interval prolongation alone is insufficient to predict proarrhythmic risk and that donepezil's effect on spatial dispersion is mechanistically distinct [1]. Donepezil is classified in the CredibleMeds 'known-risk' category for acquired long-QT syndrome and torsades de pointes, a designation not shared by rivastigmine or galantamine, a distinction attributed to mechanistic differences in ion channel interaction beyond AChE inhibition [2]. For preclinical cardiac safety pharmacology, donepezil therefore serves as a critical positive control proarrhythmic reference compound distinct from the safer profile of rivastigmine.

cardiac safety QT prolongation torsade de pointes proarrhythmia

Optimal Research and Industrial Deployment Scenarios for (+)-Donepezil Hydrochloride Based on Verified Comparative Advantages


Reference Standard for High-Throughput AChE Inhibitor Screening Cascades Requiring Maximum Target Potency in CNS-Relevant Assays

With a human neocortex AChE IC50 of 14 nM—the lowest among approved AChE inhibitors—(+)-donepezil hydrochloride is the optimal positive control for enzymatic and cell-based AChE inhibition screening. Its 41-fold potency advantage over galantamine and 651-fold advantage over rivastigmine in human tissue means that researchers can benchmark novel compounds against the most potent clinically relevant inhibitor, establishing meaningful structure-activity relationships (SAR) without the confound of comparator potency ceilings limiting assay resolution [1]. Procurement of the stereochemically pure (+)-enantiomer (CAS 142097-05-0) rather than racemic material ensures that the observed pharmacological activity is attributable to the clinically active species, a critical consideration for regulatory-facing translational pharmacology programs.

In Vivo Chronic Dosing Studies Requiring Stable CNS Exposure with Minimal Handling Stress

Donepezil's 70–80-hour elimination half-life—approximately 10–14-fold longer than galantamine and 50-fold longer than oral rivastigmine—combined with its validated blood-brain barrier penetration mediated by the 1-benzyl-4-methylpiperidinyl moiety, makes it the only approved AChE inhibitor suitable for once-daily dosing regimens in chronic rodent efficacy models [2][3]. Researchers conducting 4–12 week cognitive behavioral studies can achieve steady-state brain AChE inhibition with a single daily oral gavage, compared to the 2–3× daily dosing required for comparators, thereby reducing cumulative handling stress that can confound behavioral endpoints. The 96% plasma protein binding further ensures a stable free-drug reservoir for sustained CNS partitioning [4].

Positive Control for Dual-Site AChE Inhibitor Design and Aβ Aggregation Interference Assays

As the only approved AChE inhibitor with crystallographically validated simultaneous occupancy of both the catalytic active site (CAS) and the peripheral anionic site (PAS), (+)-donepezil hydrochloride is the essential positive control for structure-based drug design programs targeting dual-site or multi-target directed ligands (MTDLs) [5]. Its PAS engagement interferes with AChE-induced amyloid-beta aggregation, a disease-modifying mechanism not shared by monosite inhibitors such as galantamine or rivastigmine [6]. Laboratories developing novel dual-binding AChE inhibitors or evaluating AChE's chaperone role in Aβ plaque formation should procure donepezil as the clinically validated reference ligand for competitive binding, molecular docking validation, and functional Aβ aggregation interference assays.

Cardiac Safety Pharmacology Benchmarking for Torsadogenic Risk Assessment of Novel Cholinergic Compounds

Donepezil's unique cardiac electrophysiological signature—QT and action potential duration prolongation combined with amplified spatial dispersion of repolarization and triggered activity (early afterdepolarizations, torsade de pointes) in whole-heart models—establishes it as the definitive positive control for preclinical proarrhythmia screening of new AChE-targeting entities [7]. Unlike rivastigmine, which prolongs repolarization without inducing arrhythmia, donepezil's proarrhythmic profile provides a benchmark for differentiating benign QT prolongation from torsadogenic risk. Contract research organizations and pharmaceutical safety pharmacology units should include (+)-donepezil hydrochloride as a class-specific reference in Langendorff and hERG assays to contextualize the cardiac liability of development candidates within the known clinical risk spectrum of approved AChE inhibitors [8].

Quote Request

Request a Quote for (+)-Donepezil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.